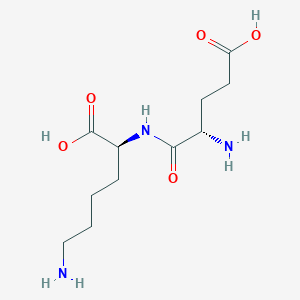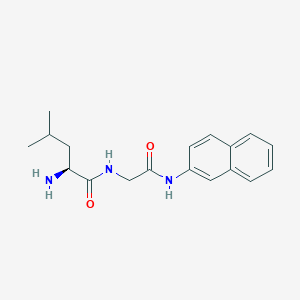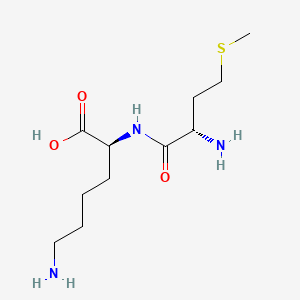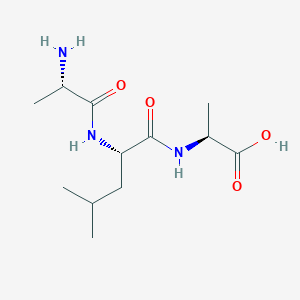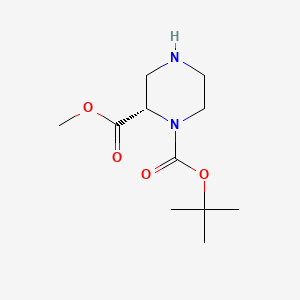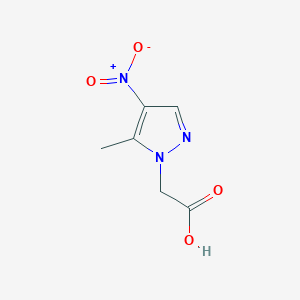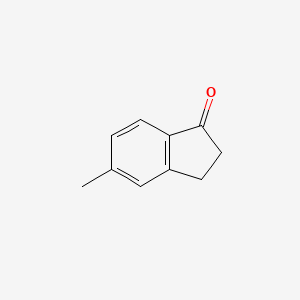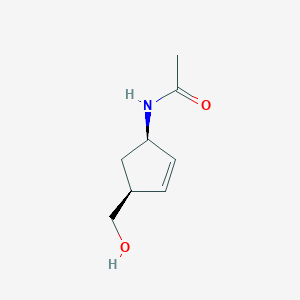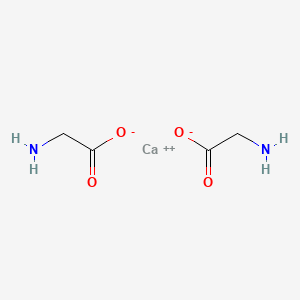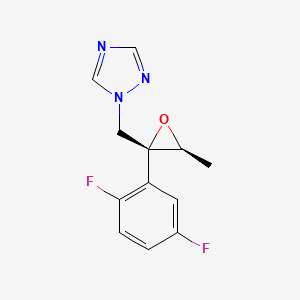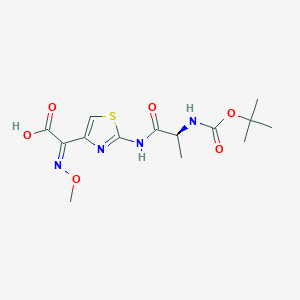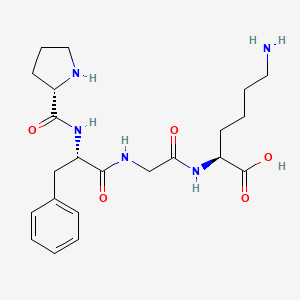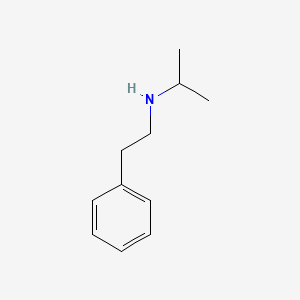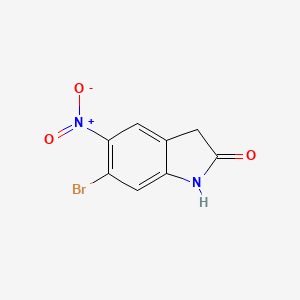
6-Bromo-5-nitroindolin-2-one
Übersicht
Beschreibung
The compound 6-Bromo-5-nitroindolin-2-one is a derivative of indoline, which is a nitrogen heterocycle. The structure of indoline derivatives has been widely studied due to their potential applications in various fields, including medicinal chemistry and material science. The presence of bromo and nitro groups on the indoline skeleton can significantly alter its chemical and physical properties, making it a valuable target for synthesis and application in complex molecular frameworks .
Synthesis Analysis
The synthesis of bromo-nitroindoline derivatives can be complex and often requires multiple steps. For instance, the synthesis of 6-bromoquinoline, which shares a similar bromination pattern to 6-Bromo-5-nitroindolin-2-one, involves the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Another related synthesis approach is the Friedländer condensation, which has been used to create bidentate and tridentate 6-bromoquinoline derivatives from 5-bromo-2-aminobenzaldehyde and various ketones . Although these methods do not directly describe the synthesis of 6-Bromo-5-nitroindolin-2-one, they provide insight into the types of reactions that could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of bromo-nitroindoline derivatives is characterized by the presence of a nitro group and a bromine atom attached to the indoline ring. The exact position of these substituents can significantly influence the molecule's reactivity and interaction with other chemical species. For example, in the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, the arrangement of the substituents and the overall molecular conformation were determined using X-ray crystallography . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitroindoline derivatives is influenced by the electron-withdrawing effects of the nitro group and the potential for the bromine atom to participate in various substitution reactions. For instance, the photolytic properties of N-acyl-7-nitroindolines, which are structurally related to 6-Bromo-5-nitroindolin-2-one, have been explored for their potential as photocleavable protecting groups. These compounds can undergo photolysis, leading to the release of biologically active compounds . Similarly, 6-bromopicolinic acid, another brominated nitrogen heterocycle, has been used to form nickel(II) complexes, demonstrating the ability of such brominated compounds to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-5-nitroindolin-2-one would be expected to include high reactivity due to the presence of the nitro group, which is a strong electron-withdrawing group. This can make the compound susceptible to nucleophilic attack, especially at the carbon adjacent to the nitro group. The bromine atom also adds to the compound's reactivity, as it can be displaced in nucleophilic substitution reactions, potentially leading to a wide range of derivatives. The photoreactivity of related nitroindoline compounds suggests that 6-Bromo-5-nitroindolin-2-one may also have interesting photophysical properties, which could be exploited in the development of photoresponsive materials or biological probes . The crystalline structure and thermal properties of similar compounds have been studied using X-ray crystallography and thermal analysis methods, which could also be applicable to 6-Bromo-5-nitroindolin-2-one to determine its stability and behavior under various conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of L-arabinopyranosides
6-Bromo-5-nitroindolin-2-one is involved in the synthesis of L-arabinopyranosides, key compounds in the study of carbohydrates and glycoconjugates. This process includes condensation with L-arabinose, dehydrogenation, and derivatization to amino derivatives (Mukhanov et al., 1979).
Chiral Pool Synthesis
The compound serves as a substructure in the synthesis of biologically active natural products. An example includes the synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine, demonstrating its utility in chiral pool synthesis (Liu, Qian, & Chen, 2010).
Radioligand for Brain Imaging
6-Bromo-5-nitroindolin-2-one derivatives, such as bromo-nitroquipazine, are used in the development of radioligands for brain imaging, particularly for studying serotonin transporters (Lundkvist et al., 1999).
Pharmaceutical and Biomedical Applications
Intermediate in PI3K/mTOR Inhibitors
Derivatives of 6-Bromo-5-nitroindolin-2-one are important intermediates in the synthesis of PI3K/mTOR inhibitors, highlighting their significance in the development of cancer therapies (Lei et al., 2015).
Anticancer Activity
Some derivatives, such as 6-Bromo-5-nitroquinoline, demonstrate antiproliferative activity against cancer cell lines, making them candidates for new anticancer drug development (Köprülü et al., 2018).
Prodrug Systems for Reductive Activation
The compound is used in the synthesis of potential prodrug systems for bioreductive activation, which could be significant for targeted cancer therapies (Couch et al., 2008).
Miscellaneous Applications
Photolabile Protecting Groups
6-Bromo-5-nitroindolin-2-one derivatives are utilized as photolabile protecting groups in chemical syntheses, offering a method to protect and then release functional groups through light activation (Hassner et al., 2007).
Optical Applications
The compound's derivatives are involved in the synthesis of materials with high emission quantum yields, contributing to optical and photophysical studies (Hu, Zhang, & Thummel, 2003).
Eigenschaften
IUPAC Name |
6-bromo-5-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRNFSDBWGNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437765 | |
| Record name | 6-BROMO-5-NITROINDOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-nitroindolin-2-one | |
CAS RN |
557093-47-7 | |
| Record name | 6-Bromo-1,3-dihydro-5-nitro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557093-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-BROMO-5-NITROINDOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



